molecular formula C11H14N4O3 B159887 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile CAS No. 132373-28-5

3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile

Cat. No. B159887
M. Wt: 250.25 g/mol
InChI Key: AYZDQSWJCWDEOK-UHFFFAOYSA-N
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Description

This compound is a chemical entity1. Unfortunately, there is limited information available on this specific compound. It is important to note that the ethylamino group present in this compound is also found in other substances, such as Ethylamine2, which is a colorless gas or water-white liquid with an ammonia-like odor2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, it’s worth noting that similar compounds, such as those containing the ethylamino group, are often synthesized through various chemical reactions3.



Molecular Structure Analysis

The molecular formula of this compound is C11H14N4O34. The molecular weight is 250.253864. However, the specific structural details of this compound are not readily available in the searched resources.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. However, compounds with similar structures, such as those containing the ethylamino group, are known to participate in various chemical reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, similar compounds, such as Ethylamine, have been studied for their properties29.


Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, similar compounds, such as Ethylamine, have been studied for their safety and hazards210.


Future Directions

The future directions of research involving this compound are not explicitly mentioned in the available resources. However, similar compounds have been studied for their potential applications1112.


Please note that this analysis is based on the available resources and there may be additional information not covered in this response. For a more detailed and specific analysis, further research and consultation with a subject matter expert may be required.


properties

IUPAC Name

3-[4-(ethylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-4-13-9-8(7(16)5-6-12)10(17)15(3)11(18)14(9)2/h13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZDQSWJCWDEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)N(C(=O)N1C)C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356396
Record name 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile

CAS RN

132373-28-5
Record name 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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